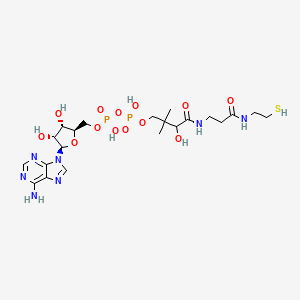
Dephospho coenzyme a
Übersicht
Beschreibung
Dephospho Coenzyme A is a crucial intermediate in the biosynthesis of Coenzyme A, an essential cofactor involved in numerous biochemical reactions. Coenzyme A plays a vital role in the metabolism of carbohydrates, fats, and proteins by acting as an acyl group carrier and carbonyl activating group. This compound is synthesized from pantothenic acid (vitamin B5), L-cysteine, and purine or pyrimidine nucleotides through a series of enzymatic reactions .
Wirkmechanismus
Target of Action
Dephospho-CoA primarily targets the enzyme Dephospho-CoA kinase (DPCK) . DPCK is essential for the major life cycle development stages of certain organisms, such as the malaria parasite Plasmodium falciparum . It catalyzes the ATP-dependent phosphorylation of Dephospho-CoA, the final step in coenzyme A (CoA) biosynthesis .
Mode of Action
Dephospho-CoA interacts with its target, DPCK, in a process that involves the transfer of a phosphate group from ATP to Dephospho-CoA . This reaction results in the formation of CoA and ADP . The interaction between Dephospho-CoA and DPCK is crucial for the synthesis of CoA, an essential cofactor for numerous cellular reactions .
Biochemical Pathways
Dephospho-CoA is involved in the CoA biosynthesis pathway . This pathway consists of several enzymatic reactions, with DPCK catalyzing the final step . CoA, the product of this pathway, is an essential cofactor for numerous cellular reactions. It plays a central role in various metabolic and signaling pathways, mediating the citric acid cycle, the synthesis of amino acids and fatty acids, and the degradation of fatty acids .
Pharmacokinetics
It’s known that the enzyme dpck plays a crucial role in the metabolism of dephospho-coa, converting it into coa . The impact of these properties on the bioavailability of Dephospho-CoA remains to be elucidated.
Result of Action
The action of Dephospho-CoA results in the production of CoA, a vital molecule involved in numerous cellular reactions . CoA serves as a carrier of acyl groups in enzymatic acyl transfer reactions. It’s involved in the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle . The production of CoA is therefore essential for various metabolic processes within the cell.
Action Environment
The action of Dephospho-CoA can be influenced by various environmental factors. For instance, in the context of the malaria parasite Plasmodium falciparum, the CoA biosynthesis pathway, which involves the action of Dephospho-CoA, is essential for the parasite’s life cycle . Therefore, the environment within the host organism can significantly influence the action and efficacy of Dephospho-CoA.
Biochemische Analyse
Biochemical Properties
Dephospho-CoA plays a vital role in biochemical reactions as a precursor to CoA. It interacts with various enzymes, proteins, and biomolecules. One of the key enzymes involved is dephospho-CoA kinase (DPCK), which catalyzes the ATP-dependent phosphorylation of dephospho-CoA to CoA . This reaction is crucial for maintaining adequate levels of CoA in cells. Additionally, dephospho-CoA interacts with phosphopantetheine adenylyltransferase (PPAT), which catalyzes the formation of dephospho-CoA from 4’-phosphopantetheine . These interactions highlight the importance of dephospho-CoA in CoA biosynthesis.
Cellular Effects
Dephospho-CoA influences various cellular processes by contributing to the synthesis of CoA. CoA is involved in numerous metabolic pathways, including the tricarboxylic acid cycle and fatty acid metabolism . The presence of dephospho-CoA ensures the continuous production of CoA, which is essential for energy production and cellular metabolism. Additionally, CoA and its derivatives play a role in regulating gene expression and cell signaling pathways . Therefore, dephospho-CoA indirectly affects these cellular processes by maintaining CoA levels.
Molecular Mechanism
The molecular mechanism of dephospho-CoA involves its phosphorylation by dephospho-CoA kinase (DPCK) to form CoA . This reaction is ATP-dependent and occurs at the 3’-hydroxyl group of dephospho-CoA . The resulting CoA then participates in various biochemical reactions, including the formation of thioester bonds with carbonyl compounds. These thioester bonds are crucial for the activation and transfer of acyl groups in metabolic pathways . The regulation of CoA levels by dephospho-CoA ensures the proper functioning of these metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of dephospho-CoA are important factors to consider. Dephospho-CoA is relatively stable under physiological conditions, but its degradation can occur over time . Studies have shown that the activity of dephospho-CoA kinase (DPCK) can be influenced by various factors, including temperature and pH . Long-term effects of dephospho-CoA on cellular function have been observed in in vitro and in vivo studies, where changes in CoA levels can impact cellular metabolism and growth .
Dosage Effects in Animal Models
The effects of dephospho-CoA vary with different dosages in animal models. Studies have shown that low doses of dephospho-CoA can enhance CoA biosynthesis and improve metabolic function . High doses of dephospho-CoA may lead to toxic effects and disrupt cellular metabolism . Threshold effects have been observed, where a certain dosage is required to achieve optimal CoA levels without causing adverse effects . These findings highlight the importance of dosage regulation in the use of dephospho-CoA in therapeutic applications.
Metabolic Pathways
Dephospho-CoA is involved in several metabolic pathways, including the tricarboxylic acid cycle, fatty acid metabolism, and the synthesis of neurotransmitters . It interacts with enzymes such as dephospho-CoA kinase (DPCK) and phosphopantetheine adenylyltransferase (PPAT) to ensure the continuous production of CoA . The presence of dephospho-CoA is essential for maintaining metabolic flux and regulating metabolite levels in these pathways .
Transport and Distribution
The transport and distribution of dephospho-CoA within cells and tissues are facilitated by specific transporters and binding proteins . Dephospho-CoA is transported into cells via membrane transporters and is distributed to various cellular compartments, including the cytosol and mitochondria . The localization and accumulation of dephospho-CoA are crucial for its role in CoA biosynthesis and metabolic regulation .
Subcellular Localization
Dephospho-CoA is localized in various subcellular compartments, including the cytosol and mitochondria . The subcellular localization of dephospho-CoA is regulated by targeting signals and post-translational modifications . These signals direct dephospho-CoA to specific compartments, where it participates in CoA biosynthesis and other metabolic processes . The proper localization of dephospho-CoA is essential for its activity and function in cellular metabolism.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Dephospho- Coenzym A wird über einen mehrstufigen enzymatischen Weg synthetisiert. Die wichtigsten Schritte umfassen die Phosphorylierung von Pantothensäure zur Bildung von 4’-Phosphopantothenat, gefolgt von der Kondensation mit L-Cystein zur Bildung von 4’-Phosphopantothenoylcystein. Dieses Zwischenprodukt wird dann decarboxyliert, um 4’-Phosphopantethein zu bilden, das anschließend adeniliert wird, um Dephospho- Coenzym A zu erzeugen .
Industrielle Produktionsmethoden: Die industrielle Produktion von Dephospho- Coenzym A beinhaltet die Verwendung von rekombinanten Mikroorganismen, die so konzipiert sind, dass sie die für seine Biosynthese notwendigen Enzyme überexprimieren. Diese Mikroorganismen werden in Bioreaktoren unter kontrollierten Bedingungen kultiviert, um die Ausbeute an Dephospho- Coenzym A zu optimieren. Das Produkt wird dann mit chromatographischen Verfahren gereinigt .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Dephospho- Coenzym A unterliegt verschiedenen biochemischen Reaktionen, darunter Phosphorylierung, Adenylierung und Acylierung. Die bedeutendste Reaktion ist seine Phosphorylierung durch Dephospho- Coenzym A-Kinase zur Bildung von Coenzym A .
Häufige Reagenzien und Bedingungen:
Phosphorylierung: ATP und Dephospho- Coenzym A-Kinase werden für die Phosphorylierungsreaktion benötigt.
Adenylierung: ATP und Phosphopantethein-Adenylyltransferase werden für die Adenylierungsreaktion verwendet.
Hauptprodukte:
Wissenschaftliche Forschungsanwendungen
Dephospho- Coenzym A hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Biochemie: Es wird verwendet, um die Biosynthese und Regulation von Coenzym A in verschiedenen Organismen zu untersuchen.
Molekularbiologie: Dephospho- Coenzym A wird zur Untersuchung von Stoffwechselwegen und Enzymkinetik eingesetzt.
Medizin: Die Forschung an Dephospho- Coenzym A trägt zur Entwicklung von Therapeutika bei, die auf die Biosynthese von Coenzym A in pathogenen Organismen abzielen
Wirkmechanismus
Dephospho- Coenzym A übt seine Wirkungen aus, indem es als Substrat für Dephospho- Coenzym A-Kinase dient, die seine Phosphorylierung zu Coenzym A katalysiert. Coenzym A nimmt dann an verschiedenen Stoffwechselwegen teil, darunter der Citratzyklus, die Fettsäureoxidation und der Aminosäurestoffwechsel. Die molekularen Ziele von Dephospho- Coenzym A umfassen Enzyme, die an diesen Wegen beteiligt sind, wie z. B. Acetyl-CoA-Synthetase und Fettsäure-Synthase .
Ähnliche Verbindungen:
Phosphopantethein: Ein Zwischenprodukt bei der Biosynthese von Coenzym A.
Coenzym A: Das Endprodukt des Biosynthesewegs.
Acetyl-CoA: Ein Derivat von Coenzym A, das am Citratzyklus beteiligt ist
Einzigartigkeit: Dephospho- Coenzym A ist einzigartig in seiner Rolle als Vorläufer von Coenzym A und damit ein kritischer Bestandteil des Biosynthesewegs. Seine spezifischen Interaktionen mit Dephospho- Coenzym A-Kinase und anderen Enzymen, die an der Biosynthese von Coenzym A beteiligt sind, unterscheiden es von anderen verwandten Verbindungen .
Vergleich Mit ähnlichen Verbindungen
Phosphopantetheine: An intermediate in the biosynthesis of Coenzyme A.
Coenzyme A: The final product of the biosynthesis pathway.
Acetyl-CoA: A derivative of Coenzyme A involved in the citric acid cycle
Uniqueness: Dephospho Coenzyme A is unique in its role as a precursor to Coenzyme A, making it a critical component in the biosynthesis pathway. Its specific interactions with this compound kinase and other enzymes involved in Coenzyme A biosynthesis distinguish it from other related compounds .
Eigenschaften
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butyl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N7O13P2S/c1-21(2,16(32)19(33)24-4-3-12(29)23-5-6-44)8-39-43(36,37)41-42(34,35)38-7-11-14(30)15(31)20(40-11)28-10-27-13-17(22)25-9-26-18(13)28/h9-11,14-16,20,30-32,44H,3-8H2,1-2H3,(H,23,29)(H,24,33)(H,34,35)(H,36,37)(H2,22,25,26)/t11-,14-,15-,16+,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTSHFARGAKYJN-IBOSZNHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)C(C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O)[C@H](C(=O)NCCC(=O)NCCS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N7O13P2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
687.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dephospho-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3633-59-8 | |
| Record name | Dephospho-CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3633-59-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dephosphocoenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003633598 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dephospho-CoA | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001373 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5S)-5-methyl-5-[[4-[4-(1,1,2,2-tetrafluoroethoxy)phenoxy]piperidin-1-yl]sulfonylmethyl]imidazolidine-2,4-dione](/img/structure/B1666228.png)








![N-(1-adamantylmethyl)-2-chloro-5-[3-(3-hydroxypropylamino)propyl]benzamide;hydrochloride](/img/structure/B1666245.png)

